molecular formula C12H13F3N2O B6968269 3-[[3-(Trifluoromethoxy)phenyl]methylamino]butanenitrile

3-[[3-(Trifluoromethoxy)phenyl]methylamino]butanenitrile

Cat. No.: B6968269
M. Wt: 258.24 g/mol
InChI Key: MXNXIUTZGUIDNK-UHFFFAOYSA-N
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Description

3-[[3-(Trifluoromethoxy)phenyl]methylamino]butanenitrile is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butanenitrile moiety through a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with 3-(Trifluoromethoxy)phenol, which undergoes a series of reactions including nitrile formation and amination to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[[3-(Trifluoromethoxy)phenyl]methylamino]butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the nitrile group or other functional groups present in the molecule.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Mechanism of Action

The mechanism of action of 3-[[3-(Trifluoromethoxy)phenyl]methylamino]butanenitrile involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. The nitrile and methylamino groups also contribute to the compound’s overall reactivity and interaction with biological targets .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[[3-(trifluoromethoxy)phenyl]methylamino]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c1-9(5-6-16)17-8-10-3-2-4-11(7-10)18-12(13,14)15/h2-4,7,9,17H,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNXIUTZGUIDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)NCC1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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